![molecular formula C20H20ClN3O7S B2476383 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-21-7](/img/structure/B2476383.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

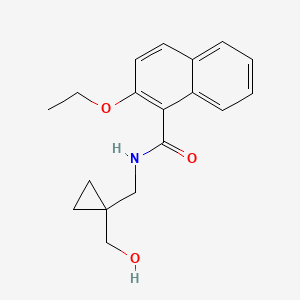

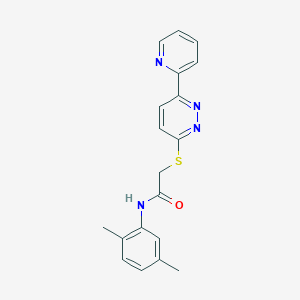

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-((4-chlorophenyl)sulfonyl)oxazolidin-2-ylmethyl group linked by an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group and the 3-((4-chlorophenyl)sulfonyl)oxazolidin-2-ylmethyl group are likely to contribute to the overall shape and properties of the molecule .Scientific Research Applications

Synthetic Applications and Chemical Properties

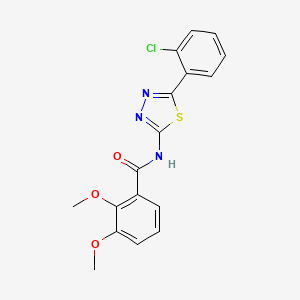

Oxazolidinones, including those derived from ephedrine and related structures, are used as intermediates in organic synthesis, showcasing mechanisms like the double SN2 versus SN1, which are essential for understanding chemical reactivity and designing synthetic routes for complex molecules (Moncef et al., 2010). These compounds are also studied for their weak hydrogen bonding and π-π stacking interactions, which are fundamental for designing drugs and new materials (Nogueira et al., 2015).

Biological Activities

Oxazolidinone derivatives exhibit a wide range of biological activities. For instance, they are investigated for their antimicrobial properties, where specific derivatives have shown potential against Gram-positive bacteria such as Staphylococcus aureus, indicating their utility in developing new antimicrobial agents (Karaman et al., 2018). This highlights the importance of oxazolidinone derivatives in addressing antibiotic resistance.

Material Science and Industrial Applications

In materials science and industrial applications, derivatives of oxazolidinones are evaluated for their potential as additives in lubricating oils and as corrosion inhibitors, showcasing their versatility beyond pharmaceutical applications. Certain derivatives have demonstrated significant antioxidant activity, essential for enhancing the performance and longevity of lubricating oils (Habib et al., 2014).

Mechanism of Action

Target of Action

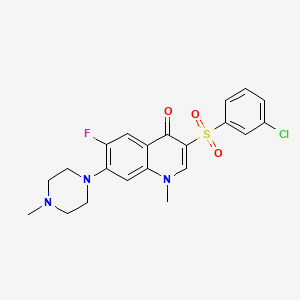

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and activity of similar compounds, it may interact with its targets to induce changes that inhibit the growth of cancer cells .

Biochemical Pathways

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJUAMNMZCJUSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)

![2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476311.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate](/img/structure/B2476316.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime](/img/structure/B2476319.png)

![ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2476320.png)

![1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2476322.png)

![N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2476323.png)